molecular formula C12H17NO3 B13544646 Methyl 4-amino-3-(3-methoxyphenyl)butanoate

Methyl 4-amino-3-(3-methoxyphenyl)butanoate

Cat. No.: B13544646
M. Wt: 223.27 g/mol
InChI Key: IPRUWHKJTNZXTO-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-(3-methoxyphenyl)butanoate is an organic compound with the molecular formula C12H17NO3 This compound is characterized by the presence of an amino group, a methoxyphenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-(3-methoxyphenyl)butanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and 4-aminobutyric acid.

    Formation of Intermediate: The first step involves the condensation of 3-methoxybenzaldehyde with 4-aminobutyric acid to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.

    Esterification: Finally, the amine is esterified with methanol in the presence of an acid catalyst such as sulfuric acid to produce this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(3-methoxyphenyl)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.

    Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride to yield the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Methyl 4-amino-3-(3-methoxyphenyl)butanoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful in the study of metabolic pathways and cellular processes.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It is explored as a candidate for drug development, particularly in the treatment of neurological disorders due to its structural similarity to neurotransmitter analogs.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it valuable in the production of various chemical intermediates.

Mechanism of Action

The mechanism by which Methyl 4-amino-3-(3-methoxyphenyl)butanoate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-amino-3-phenylbutanoate: Lacks the methoxy group, which can affect its reactivity and biological activity.

    Methyl 4-amino-3-(4-methoxyphenyl)butanoate: Similar structure but with the methoxy group in a different position, leading to different chemical and biological properties.

    Methyl 4-amino-3-(3-hydroxyphenyl)butanoate: Contains a hydroxy group instead of a methoxy group, which can significantly alter its reactivity and interactions.

Uniqueness

Methyl 4-amino-3-(3-methoxyphenyl)butanoate is unique due to the specific positioning of the methoxy group on the phenyl ring. This positioning can influence its chemical reactivity and biological interactions, making it distinct from other similar compounds.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

methyl 4-amino-3-(3-methoxyphenyl)butanoate

InChI

InChI=1S/C12H17NO3/c1-15-11-5-3-4-9(6-11)10(8-13)7-12(14)16-2/h3-6,10H,7-8,13H2,1-2H3

InChI Key

IPRUWHKJTNZXTO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(CC(=O)OC)CN

Origin of Product

United States

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